molecular formula C19H14ClFN2O4 B2478150 Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1359390-82-1

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2478150
CAS No.: 1359390-82-1
M. Wt: 388.78
InChI Key: GUGCVROOXXLIPP-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a quinoline-based derivative featuring a carbamoylmethoxy substituent at position 4 of the quinoline core and a methyl ester at position 2. This compound belongs to a class of quinoline derivatives investigated for their pharmacological properties, including anti-tuberculosis and anticancer activities, owing to their structural mimicry of natural alkaloids and ability to interact with biological targets .

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O4/c1-26-19(25)16-9-17(12-4-2-3-5-15(12)23-16)27-10-18(24)22-11-6-7-14(21)13(20)8-11/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGCVROOXXLIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the carbamoyl group and the methoxy ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and synthesis methods of the target compound and analogous derivatives:

Compound Name (Reference) Substituents (Position) Molecular Formula Molecular Weight Synthesis Method
Target: Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate 4: Carbamoylmethoxy (3-Cl-4-F-phenyl); 2: COOCH3 C20H15ClFN2O5* ~388.8† Likely Pd-catalyzed coupling or alkylation
6-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate 4: Carbamoylmethoxy (4-OCH3-phenyl); 6: OCH3; 2: COOCH3 C21H20N2O6 396.40 Alkylation with methyl iodide
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6: Cl; 2: CH3; 4: Ph; 3: COOCH3 C18H14ClNO2 319.76 Multi-step condensation and esterification
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 4: Cl; 6: CH3; 2: CF3; 3: COOCH3 C13H9ClF3NO2 303.66 Halogenation and trifluoromethylation
Methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives 6: OCH3; 2: Aryl; 4: COOCH3 Variable (e.g., C18H15NO3) Variable Reflux with methyl iodide and acetone

*Estimated formula based on structural analysis; †Calculated based on analogous compounds.

Key Observations:
  • Substituent Position: The target compound’s ester at position 2 distinguishes it from derivatives with esters at positions 3 or 4 (e.g., ).
  • Halogenation: The 3-chloro-4-fluorophenyl group in the target compound contrasts with non-halogenated aryl groups (e.g., 4-methoxyphenyl in ). Halogens enhance metabolic stability and membrane permeability compared to methoxy groups .
  • Synthetic Routes : Pd-catalyzed cross-coupling (as in ) is common for introducing aryl groups, while alkylation with methyl iodide () is preferred for esterification.

Biological Activity

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H18ClFN2O6
  • IUPAC Name : Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
  • SMILES Notation : COC(c(cc(c1c2)OCC(Nc(cc3)cc(Cl)c3F)=O)nc1cc(OC)c2OC)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that quinoline derivatives can exhibit:

  • Antitumor Activity : The compound has shown promise as a potential inhibitor of specific cancer cell lines. Its structural components allow it to interact with key proteins involved in tumor progression.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit nitric oxide production and cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
H460 (Lung Cancer)0.14Inhibition of c-Met kinase
HT-29 (Colon Cancer)0.20Induction of apoptosis
MDA-MB-231 (Breast Cancer)0.42Cell cycle arrest

These findings suggest that the compound may serve as a multitarget therapeutic agent, inhibiting cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Activity

In vitro studies have also assessed the anti-inflammatory properties of quinoline derivatives similar to this compound. The results indicate:

  • Inhibition of Nitric Oxide Production : Compounds were found to significantly reduce LPS-stimulated nitric oxide production, comparable to established anti-inflammatory agents .
  • COX Inhibition : Quinoline derivatives showed selective inhibition of COX-2 over COX-1, highlighting their potential as safer anti-inflammatory drugs .

Case Studies

  • Study on Antitumor Efficacy :
    A study conducted on a series of quinoline derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines. The study emphasized structure-activity relationships that could guide further optimization for enhanced efficacy .
  • Anti-inflammatory Assessment :
    In another study focusing on inflammation models, the compound exhibited a marked reduction in inflammatory markers in RAW 264.7 macrophages, indicating its potential application in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling quinoline-2-carboxylate derivatives with substituted phenylcarbamoyl groups. A validated approach for analogous compounds (e.g., 4-methylphenyl quinoline-2-carboxylate) uses esterification between quinaldic acid and phenols under phosphoryl oxychloride (POCl₃) catalysis at 353–363 K . Key optimization steps include:

  • Catalyst stoichiometry : Maintain a 1:2 molar ratio of acid:phenol with 0.5 equivalents of POCl₃ to minimize side reactions.
  • Temperature control : Heating at 353–363 K for 6–8 hours ensures complete esterification without decomposition.
  • Purification : Recrystallization from ethanol yields high-purity crystals (>95%) .

Advanced: How can crystallographic techniques resolve conformational flexibility in this compound, and what software is recommended?

Methodological Answer:
X-ray crystallography is critical for analyzing molecular conformation. For this quinoline derivative:

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : ORTEP-3 is recommended for generating thermal ellipsoid plots, highlighting torsional angles between the quinoline core and substituted phenyl group (e.g., dihedral angles ~14.7° observed in related structures) .
  • Validation : Check for C–H···O hydrogen bonds and π-π stacking interactions using PLATON or Mercury .

Basic: What spectroscopic methods are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl carboxylate at δ ~3.9 ppm, aromatic protons at δ 7.2–8.5 ppm).
  • FT-IR : Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~414.08).

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for IC₅₀ benchmarking).
  • Computational docking : Perform molecular dynamics (MD) simulations with AutoDock Vina to predict binding modes to targets like kinases, accounting for solvent effects .
  • SAR analysis : Compare with structurally similar compounds (e.g., trifluoromethyl-substituted quinolines show enhanced lipophilicity and target affinity) .

Advanced: What strategies are recommended for analyzing intermolecular interactions in solid-state structures of this compound?

Methodological Answer:

  • Hydrogen bonding : Identify C–H···O interactions (e.g., R₂²(14) motifs in crystal packing) using graph-set analysis .
  • π-π stacking : Measure centroid-to-centroid distances (e.g., 3.5–3.9 Å in related quinoline derivatives) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H, H···O interactions) via CrystalExplorer .

Basic: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing chloro-fluoro phenyl with methoxy or trifluoromethyl groups) .
  • Bioassay panels : Test against targets like tyrosine kinases or antimicrobial pathways to correlate substituent effects with activity.
  • Data tabulation :
Substituent PositionModificationObserved Effect (vs. Parent Compound)
4-PhenylMethoxyReduced kinase inhibition (IC₅₀ ↑ 2×)
2-CarboxylateEthyl esterImproved solubility (LogP ↓ 0.5)

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and bioavailability.
  • Solubility modeling : Apply COSMO-RS to assess solvent interactions, particularly for the carbamoyl methoxy group.
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., ester hydrolysis via liver microsomes) using StarDrop .

Basic: How should researchers handle stability issues during storage or experimental use?

Methodological Answer:

  • Storage : Store at 253–273 K in airtight, light-protected containers to prevent ester hydrolysis or photodegradation.
  • Stability assays : Monitor via HPLC at 254 nm over 72 hours under varying pH (4–9) and temperature (298–310 K) conditions .

Advanced: What crystallographic parameters indicate potential polymorphism in this compound?

Methodological Answer:

  • Unit cell metrics : Compare lattice parameters (a, b, c, β) across multiple crystal batches.
  • Puckering analysis : Use Cremer-Pople coordinates to quantify ring distortions in the quinoline core .
  • Thermal analysis : DSC/TGA identifies polymorphic transitions (e.g., endothermic peaks at 390–400 K) .

Advanced: How can researchers validate the absence of synthetic byproducts or stereochemical impurities?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) to resolve enantiomers (if applicable).
  • LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions specific to common byproducts (e.g., unreacted quinaldic acid).
  • PXRD : Match experimental patterns with simulated data from single-crystal structures to confirm phase purity .

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